N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzofuran derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halides, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amines or reduced acetamide derivatives.
Substitution: Formation of new substituted acetamides or benzofuran derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-6-yl)oxy]acetamide: Differing by the position of the benzofuran substitution.
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]acetamide: Another positional isomer with different chemical properties.
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-4-yl)oxy]acetamide: Yet another isomer with unique characteristics.
Properties
Molecular Formula |
C18H17Cl2NO3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-12-6-7-13(19)14(20)8-12/h3-8H,9-10H2,1-2H3,(H,21,22) |
InChI Key |
SDIRPJIANZOVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.